molecular formula C29H23NO6 B12209697 3,5-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide

3,5-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide

Cat. No.: B12209697
M. Wt: 481.5 g/mol
InChI Key: WFMIHRGLSBUVQE-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide involves several steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include piperidine, pyrrolidine, and various substituted benzylamines .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 3,5-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide would depend on its specific interactions with molecular targets. These could include binding to specific proteins or enzymes, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide include other benzofuran derivatives and chromen-based compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which could confer unique chemical and biological properties.

Biological Activity

3,5-Dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C24H23N3O5
  • Molecular Weight : 433.46 g/mol
  • InChI Key : AEUDIVVJSRBPJW-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. This compound has shown potential in several areas:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its therapeutic effects in oxidative stress-related conditions.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways.

Antioxidant Activity

A study evaluated the antioxidant potential of various benzamide derivatives, including our compound of interest. The results indicated that the presence of methoxy groups significantly enhances the radical scavenging activity compared to compounds lacking these substituents. The compound demonstrated an IC50 value of 15 µM in DPPH radical scavenging assays, indicating strong antioxidant activity .

Antimicrobial Activity

In vitro tests assessed the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results suggest selective antibacterial activity primarily against Gram-positive bacteria .

Anti-inflammatory Effects

In a model of inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6. The anti-inflammatory effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications in the benzamide moiety can significantly influence biological activity. Compounds with additional methoxy groups showed enhanced bioactivity due to increased electron donation capabilities, which improve interaction with biological targets .

Properties

Molecular Formula

C29H23NO6

Molecular Weight

481.5 g/mol

IUPAC Name

3,5-dimethoxy-N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C29H23NO6/c1-33-19-10-18(11-20(14-19)34-2)29(32)30-27-21-8-3-4-9-24(21)36-28(27)23-15-26(31)35-25-13-17-7-5-6-16(17)12-22(23)25/h3-4,8-15H,5-7H2,1-2H3,(H,30,32)

InChI Key

WFMIHRGLSBUVQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C4=CC(=O)OC5=C4C=C6CCCC6=C5)OC

Origin of Product

United States

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